

Application Notes: Direct Red 26 Staining with Hematoxylin Counterstain

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Compound of Interest		
Compound Name:	Direct Red 26	
Cat. No.:	B14148493	Get Quote

Introduction

Direct Red 26 (C.I. 29190) is a double azo dye used in histology to stain specific tissue components, most notably amyloid deposits, eosinophil granules, and Paneth cell granules.[1] Its linear molecular structure and sulfonate groups are thought to facilitate alignment with the long axis of certain protein structures, resulting in specific coloration. When combined with a hematoxylin counterstain, it provides excellent differentiation between cell nuclei and the targeted red-stained elements. This combination is valuable for pathological assessment, allowing for the clear visualization of nuclei in a blue to purple color, while amyloid and other specific granules appear in shades of red.[1]

This document provides a detailed protocol for the preparation and application of **Direct Red 26** in conjunction with a standard hematoxylin counterstain for use on paraffin-embedded tissue sections.

Quantitative Data and Dye Properties

The following table summarizes the key chemical and physical properties of **Direct Red 26**.



Property	Value	Reference
C.I. Name	Direct Red 26, C.I. 29190	[2]
Molecular Structure	Double Azo Class	[2]
Molecular Formula	C38H25N6Na3O13S3	[2]
Molecular Weight	938.81 g/mol	
CAS Registry Number	3617-80-7	_
Appearance & Properties	Blue-ray red powder.	_

Experimental Protocols

This protocol is designed for 5µm thick paraffin sections of neutral buffered formalin-fixed tissue. Other fixatives may also be suitable.

I. Required Reagents and Solutions

Direct Red 26 Staining Solution (Alkaline Method)

Direct Red 26 (C.I. 29190): 0.5 g

Distilled Water: 50 mL

Ethanol (95%): 50 mL

Sodium Hydroxide (1% aqueous): 1 mL

Sodium Chloride (20% aqueous): Approx. 2 mL

Preparation: Dissolve the **Direct Red 26** dye in the distilled water, then add the ethanol and mix thoroughly. Add the 1% sodium hydroxide. While swirling the solution over a backlit surface, add the 20% sodium chloride dropwise until a fine haze appears (typically around 2 mL). Excessive addition may cause precipitation. This solution is stable for several months.

Progressive Alum Hematoxylin (e.g., Mayer's Hematoxylin)

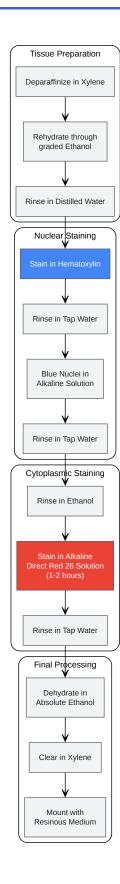


- Commercially available solutions are recommended for consistency. A common formulation involves hematoxylin, sodium iodate, ammonium or potassium alum, citric acid, and chloral hydrate.
- Bluing Solution (e.g., Scott's Tap Water Substitute)
 - Potassium Bicarbonate: 2 g
 - Magnesium Sulfate (anhydrous): 20 g
 - Distilled Water: 1000 mL
 - Alternatively, a weak alkaline solution like 0.2% ammonia water can be used.
- Graded Alcohols and Clearing Agent
 - Absolute Ethanol (100%)
 - o 95% Ethanol
 - Xylene or a xylene substitute

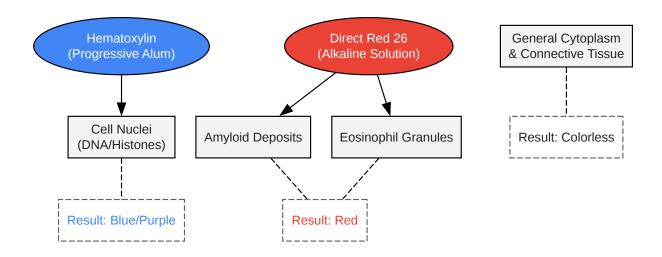
II. Staining Workflow

The overall workflow involves deparaffinization of the tissue, nuclear staining with hematoxylin, followed by cytoplasmic staining with **Direct Red 26**, and finally dehydration and mounting for microscopic examination.









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References

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